

Application Note: High-Performance Liquid Chromatography (HPLC) for Tazobactam Purity Analysis

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Compound of Interest

Compound Name:	Tazobactam
CAS No.:	89785-84-2; 89786-04-9
Cat. No.:	B15559049

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Introduction

Tazobactam is a potent β -lactamase inhibitor combined with β -lactam antibiotics to combat bacterial resistance. Ensuring the purity of **tazobactam** is critical for the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the definitive analytical technique for assessing the purity of **tazobactam** and quantifying any related substances or degradation products.[1] This document provides a detailed protocol and application notes for the purity analysis of **tazobactam** using a stability-indicating reverse-phase HPLC (RP-HPLC) method.

Principle

This method separates **tazobactam** from its impurities and degradation products based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is achieved by optimizing the mobile phase composition, flow

rate, and column temperature. A UV detector is used for the quantification of **tazobactam** and its related substances. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from any potential degradants that may form under stress conditions such as acid, base, oxidation, and heat.[2][3]

Chromatographic Conditions

The following tables summarize typical HPLC conditions for **tazobactam** purity analysis, including variations found in published methods.

Table 1: HPLC System and Column Parameters

Parameter	Recommended Specification
HPLC System	Agilent 1200 series or equivalent with UV/DAD detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[2][3]
Column Temperature	Ambient or controlled at 25 °C
Autosampler Temp	5 ± 3 °C (for sample stability)[4][5]

Table 2: Mobile Phase and Gradient Conditions

Parameter	Specification
Mobile Phase A	0.05 M Phosphate Buffer (pH 3.5)
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0	
15	
20	
25	
30	
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Detection Wavelength	220 nm ^[6]
Run Time	Approximately 30 minutes

Note: The gradient program can be adjusted based on the specific column and system to achieve optimal separation.

Experimental Protocol

Preparation of Solutions

a) Mobile Phase Preparation:

- Mobile Phase A (0.05 M Phosphate Buffer, pH 3.5): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 μ m membrane filter and degas.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

b) Standard Solution Preparation:

- **Tazobactam** Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of **Tazobactam** Reference Standard (RS) into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
- Working Standard Solution (100 µg/mL): Pipette 5 mL of the **Tazobactam** Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase A.

c) Sample Solution Preparation:

- **Tazobactam** Sample Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the **tazobactam** sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
- Working Sample Solution (100 µg/mL): Pipette 5 mL of the **Tazobactam** Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

- Inject the Working Standard Solution five times.
- The system is deemed suitable if the following criteria are met:
 - Tailing Factor (Asymmetry Factor): Not more than 2.0.
 - Theoretical Plates: Not less than 2000.
 - Relative Standard Deviation (RSD) for peak area: Not more than 2.0%.[\[2\]](#)

Chromatographic Analysis

- Inject a blank (Mobile Phase A) to ensure no interfering peaks are present at the retention time of **tazobactam** and its impurities.
- Inject the Working Standard Solution.

- Inject the Working Sample Solution in duplicate.
- Record the chromatograms and integrate the peak areas.

Data Analysis and Calculations

The purity of the **tazobactam** sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

Calculation:

$$\% \text{ Purity} = (\text{Area of Tazobactam Peak} / \text{Sum of all Peak Areas}) \times 100$$

Any individual impurity can be quantified using the following formula:

$$\% \text{ Impurity} = (\text{Area of Impurity Peak} / \text{Sum of all Peak Areas}) \times 100$$

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the **tazobactam** sample.^[2] This involves subjecting the sample to various stress conditions to induce degradation.

Table 3: Forced Degradation Conditions

Stress Condition	Procedure
Acid Hydrolysis	Treat sample with 0.1 M HCl at 60 °C for 2 hours. Neutralize before injection.
Base Hydrolysis	Treat sample with 0.1 M NaOH at room temperature for 30 minutes. Neutralize before injection.
Oxidative Degradation	Treat sample with 3% H ₂ O ₂ at room temperature for 1 hour.[2]
Thermal Degradation	Expose solid sample to 105 °C for 24 hours.
Photolytic Degradation	Expose sample solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main **tazobactam** peak.

Data Presentation

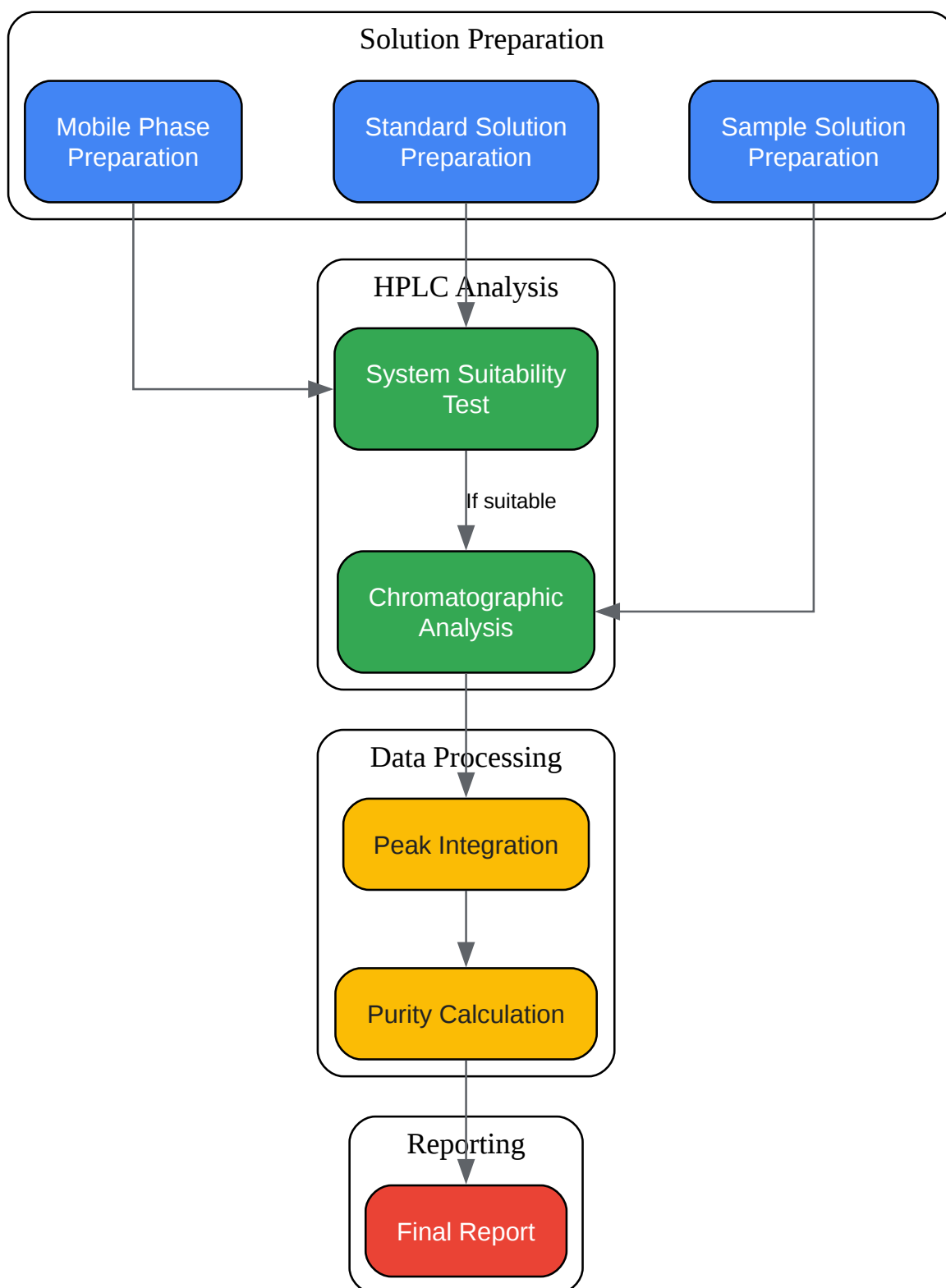
Table 4: System Suitability Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	
Theoretical Plates	≥ 2000	
RSD of Peak Area (%)	≤ 2.0%	

Table 5: Purity Analysis Results

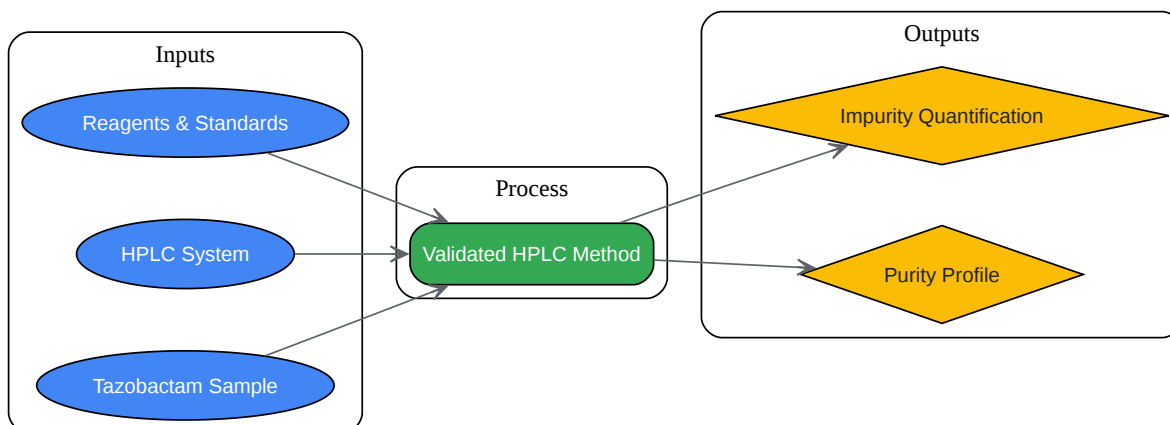
Sample ID	Retention Time (min)	Peak Area	% Area
Tazobactam			
Impurity 1			
Impurity 2			
Total Impurities			
Assay (% Purity)			

Visualizations



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Caption: Experimental workflow for HPLC purity analysis of **Tazobactam**.



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Caption: Logical relationship of inputs, process, and outputs in **Tazobactam** analysis.

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- [4. downloads.regulations.gov \[downloads.regulations.gov\]](https://www.downloads.regulations.gov)
- [5. uspnf.com \[uspnf.com\]](https://www.uspnf.com)
- [6. STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF PIPERACILLIN AND TAZOBACTAM AND THEIR RELATED SUBSTANCES IN BULK AND PHARMACEUTICAL FORMULATION | Semantic Scholar \[semanticscholar.org\]](#)

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